molecular formula C16H20F3NO3 B2690700 6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate CAS No. 2228650-22-2

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate

Cat. No.: B2690700
CAS No.: 2228650-22-2
M. Wt: 331.335
InChI Key: SPHSQXYOFMUDHH-UHFFFAOYSA-N
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Description

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is a complex organic compound that features a tetrahydroisoquinoline core with a cyclobutylmethoxy substituent and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure. The cyclobutylmethoxy group can be introduced via an etherification reaction, using cyclobutylmethanol and an appropriate base. Finally, the trifluoroacetate group is added through esterification with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but typical reagents include halides and bases for nucleophilic substitutions, and acids or Lewis acids for electrophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is unique due to its combination of a tetrahydroisoquinoline core with a cyclobutylmethoxy substituent and a trifluoroacetate group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.C2HF3O2/c1-2-11(3-1)10-16-14-5-4-13-9-15-7-6-12(13)8-14;3-2(4,5)1(6)7/h4-5,8,11,15H,1-3,6-7,9-10H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHSQXYOFMUDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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